molecular formula C10H16Cl2O2 B2764074 Tert-butyl 2,2-dichloro-3,3-dimethylcyclopropane-1-carboxylate CAS No. 39872-18-9

Tert-butyl 2,2-dichloro-3,3-dimethylcyclopropane-1-carboxylate

Cat. No.: B2764074
CAS No.: 39872-18-9
M. Wt: 239.14
InChI Key: LNEFGAYKTMMXDW-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dichloro-3,3-dimethylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C10H16Cl2O2. It is a cyclopropane derivative, characterized by the presence of two chlorine atoms and a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-dichloro-3,3-dimethylcyclopropane-1-carboxylate typically involves the reaction of tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-dichloro-3,3-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without chlorine atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as methanol or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of tert-butyl 2,2-dimethyl-3-(substituted)cyclopropane-1-carboxylates.

    Reduction: Formation of tert-butyl 2,2-dimethylcyclopropane-1-carboxylate.

    Hydrolysis: Formation of 2,2-dimethyl-3,3-dichlorocyclopropane-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 2,2-dichloro-3,3-dimethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dichloro-3,3-dimethylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorine atoms and the cyclopropane ring can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,2-dimethylcyclopropane-1-carboxylate: Lacks the chlorine atoms, resulting in different reactivity and applications.

    Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate: Contains a formyl group instead of chlorine atoms, leading to different chemical behavior.

    2,2-Dichloro-3,3-dimethylcyclopropane-1-carboxylic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.

Uniqueness

Tert-butyl 2,2-dichloro-3,3-dimethylcyclopropane-1-carboxylate is unique due to the combination of the tert-butyl ester group and the dichlorinated cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl 2,2-dichloro-3,3-dimethylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Cl2O2/c1-8(2,3)14-7(13)6-9(4,5)10(6,11)12/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEFGAYKTMMXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(Cl)Cl)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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